3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one
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Overview
Description
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused benzene and oxazine ring structure, with a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
The primary targets of the compound 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one are cancer cells, specifically breast cancer cell lines MCF 7 and MDA-MB-231 . These cells are targeted due to their unchecked growth and spread, which characterizes cancer .
Mode of Action
This compound interacts with its targets by binding to the Epidermal Growth Factor Receptor (EGFR), a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide . This interaction results in changes in the cancer cells, leading to their death .
Biochemical Pathways
The compound this compound affects the EGFR signaling pathway . This pathway is crucial for cell growth and differentiation. When this compound binds to EGFR, it inhibits the signaling pathway, leading to the death of the cancer cells .
Pharmacokinetics
The compound has shown good binding affinities towards its target, suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of the action of this compound include the death of cancer cells . The compound has shown superior activity against both the MCF-7 and MDA-MB-231 cell lines, with IC50 values of 8.60±0.75 and 6.30±0.54 µM respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
Similar compounds in the oxazinone family have been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one can be synthesized through various methods. One common approach involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction typically occurs in ethanol and can be enhanced using microwave conditions .
Industrial Production Methods
Industrial production of this compound often involves high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples in a single reaction vessel, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to the corresponding oxazinone.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazines and oxazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Material Science: It is used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biological Studies: The compound is used in various biological assays to study enzyme interactions and inhibition.
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in their substitution patterns and oxidation states.
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one: This compound is a brominated derivative and has been studied for its unique reactivity.
Uniqueness
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom
Properties
IUPAC Name |
3-methyl-4H-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-6-7-4-2-3-5-8(7)12-9(10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCZWAAXMRNTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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